molecular formula C10H9ClN2O2S B13249597 2-Chloro-3-methylquinoline-6-sulfonamide

2-Chloro-3-methylquinoline-6-sulfonamide

Cat. No.: B13249597
M. Wt: 256.71 g/mol
InChI Key: VBMOGHVOOZAAMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Friedlaender condensation, where 2-aminoacetophenone reacts with ethyl acetoacetate in the presence of a catalytic amount of PEG-supported sulfonic acid . The reaction is carried out at room temperature in solvents such as methanol, ether, acetonitrile, or dichloromethane.

Industrial Production Methods

Industrial production methods for 2-Chloro-3-methylquinoline-6-sulfonamide may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methylquinoline-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.

    Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-3-methylquinoline-6-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-3-methylquinoline-6-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase . This leads to rapid bacterial death. In cancer research, it may inhibit specific kinases involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-8-methylquinoline-3-carbaldehyde
  • 3-Bromo-5-chloro-2-hydroxyphenyl-3-(2-chloro-8-methylquinolon-3-yl)prop-2-en-1-one

Uniqueness

2-Chloro-3-methylquinoline-6-sulfonamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological activities and chemical reactivity. Its sulfonamide group enhances its solubility and potential interactions with biological targets, making it a valuable compound in medicinal chemistry research .

Properties

Molecular Formula

C10H9ClN2O2S

Molecular Weight

256.71 g/mol

IUPAC Name

2-chloro-3-methylquinoline-6-sulfonamide

InChI

InChI=1S/C10H9ClN2O2S/c1-6-4-7-5-8(16(12,14)15)2-3-9(7)13-10(6)11/h2-5H,1H3,(H2,12,14,15)

InChI Key

VBMOGHVOOZAAMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2)S(=O)(=O)N)N=C1Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.